molecular formula C22H19FN2O6S B11132716 N-(1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11132716
M. Wt: 458.5 g/mol
InChI Key: YQQYHSPWZVLAMM-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a sulfamoyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole ring, followed by the introduction of the fluorophenyl and sulfamoyl groups through various chemical reactions. Common reagents used in these reactions include halogenating agents, sulfonating agents, and coupling reagents. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially affecting its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE include:

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-BROMOPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-IODOPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C22H19FN2O6S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C22H19FN2O6S/c1-14-10-18(32(27,28)25-16-4-2-15(23)3-5-16)7-9-19(14)29-12-22(26)24-17-6-8-20-21(11-17)31-13-30-20/h2-11,25H,12-13H2,1H3,(H,24,26)

InChI Key

YQQYHSPWZVLAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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